molecular formula C10H18O3 B1634403 4-Oxodecanoic acid CAS No. 4144-54-1

4-Oxodecanoic acid

Cat. No. B1634403
CAS RN: 4144-54-1
M. Wt: 186.25 g/mol
InChI Key: SPUWOYCLMKSXKU-UHFFFAOYSA-N
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Description

4-Oxodecanoic acid, also known as 4-oxo capric acid, is an oxo carboxylic acid . It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol . The IUPAC name for this compound is 4-oxodecanoic acid .


Synthesis Analysis

4-Oxodecanoic acid can be synthesized starting from 1-decene or 2-decanone . A study also reported the asymmetric bioreduction of keto groups of 4- and 5-Oxodecanoic acids/esters with a new carbonyl reductase .


Molecular Structure Analysis

The InChI code for 4-Oxodecanoic acid is 1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13) . The Canonical SMILES for this compound is CCCCCCC(=O)CCC(=O)O .


Chemical Reactions Analysis

There are studies that have reported the enzymatic characterization of OdCR2 for the catalysis of 4-oxodecanoic acid . The study demonstrated that 2′-OH-NQ and 2′-OH-NQNO but not the corresponding 2′-oxo compounds are naturally produced by PAO1 and PA14 strains of P. aeruginosa .


Physical And Chemical Properties Analysis

4-Oxodecanoic acid is a solid at room temperature . It has a computed XLogP3-AA value of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 8 .

Scientific Research Applications

Catalytic and Sensing Applications

  • Catalytic Determination in Food and Water Samples : A study introduced a new optode for the determination of oxalic acid, which can be related to the broader family of oxo acids like 4-oxodecanoic acid. This method is applicable for detecting traces of oxalic acid in vegetables and water samples, highlighting its potential in food safety and environmental monitoring (Safavi & Banazadeh, 2007).

Synthesis and Chemical Properties

  • Synthesis in Histone Deacetylase Inhibitors : 4-Oxodecanoic acid derivatives, such as 2-amino-8-oxodecanoic acids (Aodas), are synthesized for their presence in natural histone deacetylase inhibitors. These compounds are significant in the field of epigenetics and cancer research (Rodriquez et al., 2006).
  • Component of Apicidins : Another study focuses on the synthesis of L-2-amino-8-oxodecanoic acid (Aoda), a rare amino acid component of apicidins, which are cyclic tetrapeptides with potential as histone deacetylase inhibitors (Linares et al., 2006).

Biochemical and Biological Research

  • Pathways of Formation in Lipid Peroxidation : A study elucidated the pathways of formation of 4-hydroxynonenal, a product of lipid peroxidation. It contributes to understanding the biochemistry of lipid-derived aldehydes and their impact on cellular processes (Schneider et al., 2001).
  • Reduction by Yeast Cells : Research on the reduction of similar oxodecanoic acids by baker's yeast provides insights into the metabolic pathways and potential biotechnological applications of yeast in processing fatty acids (Francke, 1965).

Nanotechnology and Materials Science

  • Optical Gating of Synthetic Ion Channels : A study used 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid to demonstrate optical gating in nanofluidic devices. This showcases the potential of 4-oxodecanoic acid derivativesin developing advanced materials and technologies for controlled release, sensing, and information processing applications (Ali et al., 2012).

Advanced Chemical Synthesis

  • Stereoselective Synthesis : The stereoselective synthesis of protected amino acids, such as 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid, indicates the importance of 4-oxodecanoic acid derivatives in creating specific molecular structures for pharmaceutical and chemical research (Zhang et al., 2012).

Environmental Applications

  • Electrochemical Oxidation for Wastewater Treatment : Studies on the electrochemical oxidation of similar compounds (e.g., 4-chlorophenol) provide insights into the potential environmental applications of 4-oxodecanoic acid in wastewater treatment and pollution control (Rodrigo et al., 2001; dos Santos et al., 2016).

Energy Storage and Conversion

  • Anode Material in Lithium-Ion Batteries : Research on the synthesis of anode materials for lithium-ion batteries, involving oxalic acid, a related compound, demonstrates the potential of 4-oxodecanoic acid derivatives in the field of energy storage (Hao et al., 2006).

Electrochemical Processes

  • Electrochemical Treatment of Pollutants : The anodic abatement of oxalic acid in micro reactors showcases the potential of 4-oxodecanoic acid derivatives in the electrochemical treatment of pollutants (Scialdone et al., 2010).

Mechanism of Action

Target of Action

4-Oxodecanoic acid is a natural product and is used as a starting reagent for the preparation of several oxygen and nitrogen heterocycles . .

Biochemical Pathways

It’s known that this compound can be synthesized from 1-decene or 2-decanone . This suggests that it may play a role in lipid metabolism or other related biochemical pathways.

Pharmacokinetics

It’s known that the compound is very soluble , which could potentially impact its bioavailability.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Safety and Hazards

The safety information for 4-Oxodecanoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

Research on 4-Oxodecanoic acid and its derivatives is ongoing. For instance, a recent study has shown that the exogenous availability of β-hydroxydecanoic acid can further increase the production of 2′-OH-NQ . This suggests potential future directions for research and applications of 4-Oxodecanoic acid.

properties

IUPAC Name

4-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWOYCLMKSXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961684
Record name 4-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxodecanoic acid

CAS RN

4144-54-1
Record name 4-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (10.1 g, 0.1 mol) is added to a solution of heptanal (11.4 g, 0.1 mol), acrylonitrile (5.31 g, 0.1 mol) and 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (2.69 g, 0.01 mol) and the mixture stirred for 8 hours. The mixture is poured into 1% H2SO4 (150 ml) and extracted with CHCl3 (4×50 ml). This extract is washed with water, NaCO3 solution, and dried over NaSO4 to yield a brown oil. After distillation, (bp 150-175/0.08 mbar), the colourless oil obtained (9.5 g) is hydrolysed with 2.5M NaOH (100 ml) to yield 4.5 g of 4-oxodecanoic acid as a pale brown semi-solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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